JA310

Description

Properties

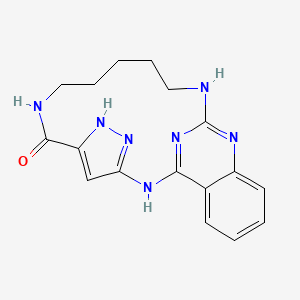

Molecular Formula |

C17H19N7O |

|---|---|

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2,4,5,8,14,16,23-heptazatetracyclo[13.7.1.13,6.017,22]tetracosa-1(23),3,6(24),15,17,19,21-heptaen-7-one |

InChI |

InChI=1S/C17H19N7O/c25-16-13-10-14(24-23-13)21-15-11-6-2-3-7-12(11)20-17(22-15)19-9-5-1-4-8-18-16/h2-3,6-7,10H,1,4-5,8-9H2,(H,18,25)(H3,19,20,21,22,23,24) |

InChI Key |

XBWKVZHZUZNMJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C2=CC(=NN2)NC3=NC(=NC4=CC=CC=C43)NCC1 |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of JA310

Abstract

This compound is a highly selective and potent chemical probe for the mammalian STE20-like protein kinase 3 (MST3), also known as Serine/Threonine Kinase 24 (STK24).[1][2][3] Developed through a macrocyclization strategy based on a 3-aminopyrazole scaffold, this compound offers an excellent tool for investigating the physiological and pathological roles of MST3.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activity, selectivity profile, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Introduction to this compound

This compound is a macrocyclic compound designed to be a potent and selective inhibitor of MST3 kinase.[2][3] The rationale for its development stemmed from the need for isoform-selective inhibitors to dissect the specific functions of MST3, a member of the mammalian sterile 20-like (MST) kinase family.[2][3][4] This family of serine/threonine kinases, which also includes MST1, MST2, MST4, and YSK1, are key regulators of fundamental cellular processes such as proliferation, apoptosis, migration, and polarity.[3][4][5] Dysregulation of MST3 has been implicated in the development of high-grade tumors, making it a potential therapeutic target in oncology.[2][3][4] The macrocyclic structure of this compound is crucial for its high selectivity, as it constrains the molecule into a bioactive conformation that preferentially binds to MST3.[2][3]

Mechanism of Action

This compound functions as a direct inhibitor of the MST3 kinase. The binding of this compound to MST3 has been characterized, and the crystal structure of the MST3-JA310 complex reveals that the inhibitor induces significant structural rearrangements within the kinase.[2][4][6] This detailed structural insight provides a basis for understanding the high affinity and selectivity of this compound.

Molecular Interaction and Binding Mode

The development of this compound started from a promiscuous kinase inhibitor. Through a macrocyclization strategy, where a linker was used to cyclize the molecule, this compound was synthesized to achieve high potency and selectivity for MST3.[2][3] This approach locks the inhibitor in a conformation that is optimal for binding to the MST3 active site while being less favorable for binding to other kinases.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Target | Value | Assay |

| Cellular EC50 | MST3 | 106 nM | NanoBRET (intact cells) |

| In Vitro Potency (EC50) | MST3 | 76 nM | NanoBRET (lysed cells) |

| Binding Affinity (KD) | MST4 | 116 nM | Isothermal Titration Calorimetry (ITC) |

| Cellular EC50 | MST4 | 1.4 µM (1400 nM) | NanoBRET (intact cells) |

| In Vitro Potency (EC50) | MST4 | 362 nM | NanoBRET (lysed cells) |

Data sourced from Amrhein et al., J Med Chem, 2023 and the SGC.[2][7]

Table 2: Selectivity Profile of this compound

| Kinase | Mean Residual Activity at 1µM this compound | Assay |

| MST3 | 13.5% | Radiometric Assay (33PanQinase) |

| MST4 | 18.0% | Radiometric Assay (33PanQinase) |

| LIMK1 | 36.6% | Radiometric Assay (340 kinases panel) |

| LIMK2 | 38.2% | Radiometric Assay (340 kinases panel) |

Data sourced from the SGC.[7]

Signaling Pathways Modulated by this compound

By inhibiting MST3, this compound can be used to probe its role in various signaling pathways. MST3 is implicated in several key cellular processes.

MST3 Signaling Overview

The following diagram illustrates the central role of MST3 in cellular signaling and the point of intervention by this compound.

Caption: this compound inhibits MST3, blocking its downstream signaling pathways.

Role in Cancer Proliferation

MST3 has been shown to promote proliferation and tumorigenicity in breast cancer through the VAV2/Rac1 signaling axis.[8] MST3 can phosphorylate and regulate downstream effectors that lead to cell cycle progression.[8]

Caption: this compound inhibits the MST3-mediated pro-proliferative pathway.

Involvement in Hippo-YAP and AMPK Signaling

Recent studies suggest a role for MST3 in modulating the Hippo-YAP pathway and AMPK signaling, which are critical for cell growth, fibrosis, and energy homeostasis.[9] MST3 can influence the phosphorylation and cellular localization of YAP, a key transcriptional co-activator in the Hippo pathway.[9]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize this compound.

NanoBRET Target Engagement Assay

This assay was used to determine the cellular potency (EC50) of this compound against MST kinases in both intact and permeabilized cells.[2]

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is measured between a NanoLuciferase (NLuc)-tagged kinase (e.g., MST3-NLuc) and a fluorescently labeled tracer that binds to the kinase's active site. A test compound competes with the tracer, leading to a decrease in the BRET signal.

-

Cell Line: HEK293T cells were used for transient expression of the NLuc-kinase fusion proteins.

-

Procedure (Intact Cells):

-

HEK293T cells are transfected with the NLuc-MST3 plasmid.

-

After 24 hours, cells are harvested, washed, and resuspended in Opti-MEM.

-

Cells are plated in a 96-well plate.

-

This compound is serially diluted and added to the cells, followed by the addition of the fluorescent tracer.

-

The NanoBRET substrate (furimazine) is added.

-

The BRET signal is measured using a plate reader that can detect both the donor (NLuc) and acceptor (tracer) emissions.

-

-

Procedure (Permeabilized Cells):

-

The protocol is similar to the intact cell assay, but the cell suspension is supplemented with saponin to permeabilize the cell membranes. This allows for the determination of in vitro potency.

-

-

Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.

Differential Scanning Fluorimetry (DSF)

DSF was used to assess the binding of this compound to a panel of kinases and determine the thermal shift (ΔTm).[2]

-

Principle: The binding of a ligand to a protein typically increases its thermal stability. This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

-

Procedure:

-

The kinase of interest is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.

-

This compound is added to the mixture.

-

The sample is heated in a real-time PCR instrument, and the fluorescence is measured at increasing temperatures.

-

-

Data Analysis: The melting temperature (Tm) is determined from the inflection point of the melting curve. The ΔTm is the difference in Tm between the protein with and without the inhibitor.

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (KD) of this compound to MST4.[7]

-

Principle: ITC directly measures the heat released or absorbed during a binding event.

-

Procedure:

-

A solution of the kinase is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

The inhibitor solution is injected in small aliquots into the kinase solution.

-

The heat change associated with each injection is measured.

-

-

Data Analysis: The data is fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

This compound is a valuable research tool for the specific inhibition of MST3 kinase. Its high potency and selectivity, confirmed through rigorous biochemical and cellular assays, allow for the precise dissection of MST3's roles in various signaling pathways. The detailed data and protocols provided in this guide are intended to support the scientific community in utilizing this compound to further understand the biology of MST3 and its potential as a therapeutic target.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MST kinases in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eubopen.org [eubopen.org]

- 8. MST3 promotes proliferation and tumorigenicity through the VAV2/Rac1 signal axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MST3 Regulates AMPK and YAP-Hippo Signaling in Cell Models Relevant to Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

JA310: A Potent and Selective Chemical Probe for MST3 Kinase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of JA310, a highly selective and potent macrocyclic inhibitor of Mammalian Sterile 20-like kinase 3 (MST3). This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of MST3. This document details the biochemical and cellular activity of this compound, its extensive selectivity profile, and the experimental methodologies employed for its characterization. Included are detailed signaling pathway diagrams and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential applications in drug discovery.

Introduction

Mammalian Sterile 20-like (MST) kinases are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, apoptosis, migration, and polarity.[1][2] The MST family is divided into two main subfamilies: GCK-II (MST1 and MST2) and GCK-III (MST3, MST4, and YSK1).[1] Dysregulation of MST kinases has been implicated in several diseases, including cancer and autoimmune disorders.[2][3]

MST3 (also known as STK24) has emerged as a particularly interesting therapeutic target. It is involved in the regulation of cell cycle progression, apoptosis, and has been linked to the progression of several cancers, including breast and gastric cancer.[4][5] Despite its importance, the lack of selective inhibitors has hindered the pharmacological validation of MST3 as a drug target.

This compound is a first-in-class, highly selective chemical probe for MST3.[6] Developed through a macrocyclization strategy from a promiscuous kinase inhibitor, this compound exhibits high cellular potency against MST3 and an excellent kinome-wide selectivity profile.[6] This guide provides a detailed technical overview of this compound for researchers interested in utilizing this probe to study MST3 biology and explore its therapeutic potential.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, JA262.

Table 1: In Vitro and Cellular Potency of this compound

| Target | Assay Type | Metric | Value | Reference |

| MST3 | NanoBRET™ (intact cells) | EC50 | 106 nM | [7] |

| MST3 | NanoBRET™ (permeabilized cells) | EC50 | 76 nM | [7] |

| MST4 | NanoBRET™ (intact cells) | EC50 | 1431 nM | [8] |

| MST4 | NanoBRET™ (permeabilized cells) | EC50 | 362 nM | [8] |

| MST3 | Isothermal Titration Calorimetry (ITC) | K D | 115 nM | [9][10] |

| MST4 | Isothermal Titration Calorimetry (ITC) | K D | 116 nM | [8] |

Table 2: Kinase Selectivity Profile of this compound

This compound was screened against a panel of 340 wild-type kinases at a concentration of 1 µM using the 33PanQinase™ activity assay by Reaction Biology. The results demonstrate its high selectivity.

| Kinase Target | Mean Residual Activity (%) @ 1 µM | Cellular EC50 (NanoBRET™) | Reference |

| MST3 | 13.5 | 106 nM | [8] |

| MST4 | 18.0 | 1431 nM | [8] |

| LIMK1 | 36.6 | 5.67 µM | [8] |

| LIMK2 | 38.2 | 1.78 µM | [8] |

A more comprehensive kinome scan data set can be found in the supplementary information of the original publication.

Table 3: Properties of this compound and Negative Control JA262

| Compound | Molecular Weight | SMILES | InChiKey | Recommended Concentration |

| This compound | 337.39 | O=C(NCCCCCNC1=NC2=C(C=CC=C3)C3=N1)C4=CC(N2)=NN4 | XBWKVZHZUZNMJE-UHFFFAOYSA-N | ≤ 1 µM for cell-based assays |

| JA262 | 323.74 | O=C(NCCOCCNC1=NC2=C(Cl)C=N1)C3=CC(N2)=NN3 | SXVMAWWNAHHYKH-UHFFFAOYSA-N | ≤ 1 µM for cell-based assays |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

33PanQinase™ Kinase Inhibition Assay

This radiometric assay was used for the initial kinome-wide selectivity screening of this compound.

Principle: The assay measures the transfer of the γ-phosphate from [γ-33P]ATP to a generic or specific substrate by the kinase. The phosphorylated substrate is then captured, and the radioactivity is quantified.

Protocol (as performed by Reaction Biology):

-

Reaction Setup:

-

In a 96-well ScintiPlate, 20 µL of assay buffer (70 mM HEPES-NaOH pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT) is added.

-

5 µL of 10% DMSO (with or without the test compound, this compound) is added.

-

10 µL of the appropriate substrate dissolved in 50 mM HEPES pH 7.5 is added.

-

10 µL of the recombinant protein kinase is added.

-

-

Initiation of Reaction:

-

The kinase reaction is initiated by adding 5 µL of [γ-33P]ATP in H₂O at a concentration around the apparent Km for ATP of the specific kinase.

-

-

Incubation:

-

The plate is mixed on a shaker and incubated for 60 minutes at 30°C.

-

-

Stopping the Reaction:

-

The reaction is stopped by adding 50 µL of 2% H₃PO₄.

-

-

Washing:

-

The plate is mixed on a shaker and then washed three times with 200 µL of 0.9% NaCl to remove unincorporated [γ-33P]ATP.

-

-

Detection:

-

The plate is dried, and the radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of remaining kinase activity is calculated by comparing the signal in the presence of the inhibitor to the DMSO control.

-

NanoBRET™ Target Engagement Assay

This assay was used to determine the cellular potency (EC₅₀) of this compound.

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the binding of a compound to a target protein in live cells. A NanoLuc® luciferase-tagged kinase (energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (energy acceptor) are used. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

Protocol:

-

Cell Preparation:

-

HEK293T cells are transiently transfected with a plasmid encoding the NanoLuc®-MST3 or NanoLuc®-MST4 fusion protein.

-

Transfected cells are seeded into 96-well or 384-well white assay plates.

-

-

Compound and Tracer Addition:

-

A serial dilution of this compound is prepared in DMSO and then diluted in Opti-MEM.

-

The NanoBRET™ tracer (e.g., Tracer K-10) is diluted to its predetermined optimal concentration in Opti-MEM.

-

The diluted compound and tracer are added to the cells.

-

-

Substrate Addition and Incubation:

-

The NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor are added to the wells.

-

The plate is incubated at 37°C in a 5% CO₂ incubator for a specified period (typically 2 hours) to allow for cell equilibration and compound binding.

-

-

BRET Measurement:

-

The plate is read on a luminometer capable of measuring filtered luminescence (donor emission at ~460 nm and acceptor emission at >600 nm).

-

-

Data Analysis:

-

The BRET ratio is calculated (acceptor emission/donor emission).

-

The data is normalized to DMSO controls (0% inhibition) and a high concentration of a known potent inhibitor (100% inhibition).

-

EC₅₀ values are determined by fitting the data to a dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC was used to determine the binding affinity (KD) of this compound to MST3.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the protein (MST3), and the resulting heat changes are measured.

Protocol:

-

Sample Preparation:

-

Recombinant MST3 protein and this compound are prepared in the same matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

-

The samples are thoroughly degassed before the experiment.

-

-

ITC Experiment Setup:

-

The sample cell of the ITC instrument is filled with the MST3 protein solution (e.g., 10-20 µM).

-

The injection syringe is filled with the this compound solution (e.g., 100-200 µM).

-

-

Titration:

-

A series of small injections of this compound are made into the MST3 solution at a constant temperature (e.g., 25°C).

-

The heat change after each injection is measured and recorded.

-

-

Data Analysis:

-

The heat per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound.

Caption: MST3 Signaling Pathway and Inhibition by this compound.

Caption: MST4 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for the Discovery of this compound.

Conclusion

This compound represents a significant advancement in the toolset available for studying MST kinase biology. Its high potency and exceptional selectivity for MST3 make it an invaluable chemical probe for dissecting the complex signaling networks regulated by this kinase. The availability of a structurally related negative control, JA262, further enhances its utility for rigorous pharmacological studies. This technical guide provides the essential data and methodologies to empower researchers to effectively utilize this compound in their investigations into the roles of MST3 in health and disease, and to accelerate the development of novel therapeutics targeting this important kinase.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Robustness encoded across essential and accessory replicons in an ecologically versatile bacterium | bioRxiv [biorxiv.org]

- 3. NanoBRET® Nano-Glo® Detection Systems [promega.com]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of JA310 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary in vitro data on JA310, a novel and highly selective inhibitor of Mammalian Sterile 20-like Kinase 3 (MST3). The information presented herein is based on publicly available scientific literature and is intended to provide a foundational understanding of this compound's potential as an anti-cancer agent.

Core Compound Activity

This compound has been identified as a potent and selective chemical probe for MST3. The primary quantitative data available pertains to its cellular potency and selectivity, as determined by a NanoBRET Target Engagement Intracellular Kinase Assay.

| Target | Metric | Value | Reference |

| MST3 | Cellular EC50 | 106 nM | [1] |

| MST4 | Cellular EC50 | 1.4 µM | [1] |

The Role of MST3 in Cancer Signaling

MST3, a member of the germinal center kinase (GCK) family, is implicated in various cellular processes that are often dysregulated in cancer, including cell proliferation, apoptosis, and migration.[2][3] Emerging evidence suggests that MST3 can play a pro-tumorigenic role in certain contexts. For instance, in breast cancer, MST3 has been shown to promote proliferation and tumorigenicity through the VAV2/Rac1 signaling axis, leading to the upregulation of cyclin D1.[2] Conversely, MST3 has also been linked to the induction of apoptosis through both caspase-dependent and -independent pathways, suggesting a complex and context-dependent role in cancer biology.[4][5][6]

Below is a diagram illustrating a potential signaling pathway involving MST3 in the context of cancer cell proliferation.

References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]

- 2. MST3 promotes proliferation and tumorigenicity through the VAV2/Rac1 signal axis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MST kinases in innate immune signaling [cell-stress.com]

- 4. Molecular mechanisms involved in regulating protein activity and biological function of MST3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian Ste20-like protein kinase 3 plays a role in hypoxia-induced apoptosis of trophoblast cell line 3A-sub-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity Profile of JA310

This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and highly selective chemical probe for Mammalian Ste20-like kinases 3 (MST3), also known as STK24.[1][2] Developed as a tool for validating the role of MST3 in cellular processes such as cell growth, apoptosis, and tumorigenesis, this compound demonstrates the utility of macrocyclization in designing highly selective kinase inhibitors.[1]

Executive Summary

This compound is a first-in-class, highly selective inhibitor of MST3, exhibiting high cellular potency.[1][3] Its selectivity has been rigorously characterized through extensive kinome-wide screening and cellular target engagement assays. The compound demonstrates a favorable selectivity profile, making it a valuable tool for interrogating MST3 biology. A structurally related but inactive compound, JA262, is available as a negative control for experiments.[4]

In Vitro Selectivity and Potency

The selectivity of this compound was assessed against a broad panel of 340 wild-type protein kinases by Reaction Biology.[4][5] In these radiometric assays, this compound displayed a mean residual activity of 13.5% for MST3 and 18.0% for MST4 at a concentration of 1 µM.[6] The binding affinity of this compound has been confirmed by Isothermal Titration Calorimetry (ITC), which determined a dissociation constant (KD) of 116 nM for MST4.[6] Further biophysical characterization by Differential Scanning Fluorimetry (DSF) showed a thermal shift of 7.5 K for MST3 and 7.4 K for MST4.[6]

Table 1: In Vitro Kinase Selectivity Profile of this compound

| Target | Assay Type | Concentration (µM) | Mean Residual Activity (%) | Selectivity Score (S40) |

| MST3 | Radiometric | 1 | 13.5 | 0.012[5] |

| MST4 | Radiometric | 1 | 18.0 | |

| LIMK1 | Radiometric | 1 | 36.6 | |

| LIMK2 | Radiometric | 1 | 38.2 |

Data sourced from a screening panel of 340 wild-type kinases.[4][6]

Cellular Target Engagement and Potency

The cellular potency and target engagement of this compound were evaluated using the NanoBRET™ assay in HEK293T cells.[6] These experiments confirmed potent and selective inhibition of MST3 in a cellular context.

Table 2: Cellular Potency (EC50) of this compound using NanoBRET™ Assay

| Target | Cell State | EC50 (nM) |

| MST3 | Intact Cells | 106[3][4][6] |

| Lysed Cells | 76[6] | |

| MST4 | Intact Cells | 1431[6] |

| Lysed Cells | 362[6] | |

| LIMK1 | Intact Cells | 5670[6] |

| LIMK2 | Intact Cells | 1780[6] |

Mechanism of Action and Binding Mode

This compound functions as a type I kinase inhibitor, binding to the ATP pocket of MST3 in an orthosteric fashion.[4] The crystal structure of the MST3-JA310 complex (PDB ID: 8QLQ) reveals that the inhibitor's binding is associated with significant structural rearrangements.[1][4]

Cellular Effects

This compound has been shown to have time- and concentration-dependent effects on cell cycle and viability. At a concentration of 1 µM, it causes a slight increase in the G1 phase of the cell cycle.[4] Higher concentrations can lead to an S-phase arrest.[4] While no general cytotoxicity was observed after 24 hours of treatment, a decrease in normalized cell count was detected after 72 hours.[4] Specifically, in HCT116 human colorectal carcinoma cells, this compound showed no effect on cell viability at 1 µM for up to 48 hours; however, at 10 µM, the normalized cell count decreased to less than 30% after 72 hours.[6]

Experimental Protocols

In Vitro Kinase Profiling

The in vitro kinase selectivity of this compound was determined using a radiometric assay against a panel of 340 wild-type protein kinases provided by Reaction Biology. The screening was performed at a this compound concentration of 1 µM.[4][5] The selectivity score (S40) was calculated with a cutoff of 40% remaining activity.[5]

NanoBRET™ Cellular Target Engagement Assay

The cellular potency (EC50) of this compound was determined using the NanoBRET™ Target Engagement Assay in HEK293T cells.[6] Assays were conducted in both intact and lysed cells to assess target engagement under different conditions. Dose-response titrations of this compound were performed to determine the EC50 values for MST3, MST4, LIMK1, and LIMK2.[5]

Isothermal Titration Calorimetry (ITC)

The binding affinity (KD) of this compound to MST4 was measured by Isothermal Titration Calorimetry.[6] This technique directly measures the heat released or absorbed during the binding event between the inhibitor and the kinase.

Differential Scanning Fluorimetry (DSF)

The thermal stability of MST3 and MST4 in the presence of this compound was assessed using Differential Scanning Fluorimetry.[6] The change in the melting temperature (ΔTm) upon ligand binding indicates target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant signaling pathway context for MST kinases and the general workflow for characterizing the selectivity of a kinase inhibitor like this compound.

Caption: Simplified signaling pathway of MST3/4 kinases.

Caption: General workflow for kinase inhibitor selectivity profiling.

References

- 1. JA-310 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. This compound|CAS 3022928-90-8|DC Chemicals [dcchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Structural Genomics Consortium [thesgc.org]

- 5. researchgate.net [researchgate.net]

- 6. eubopen.org [eubopen.org]

The Emergence of JA310: A Selective MST3 Kinase Inhibitor with Anti-Proliferative and Pro-Apoptotic Potential

For Immediate Release

[City, State] – [Date] – In a significant advancement for cancer research and drug development, the small molecule JA310 has been identified as a highly selective and potent inhibitor of Mammalian STE20-like kinase 3 (MST3). Emerging data indicates that this compound exerts a considerable effect on curbing cell proliferation and inducing programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, supported by available quantitative data and detailed experimental protocols.

Introduction to this compound and its Target: MST3

This compound is a novel, pyrazole-based macrocyclic compound designed to selectively target MST3, a serine/threonine kinase belonging to the germinal center kinase III (GCKIII) family.[1][2][3][4] MST3 is implicated in a variety of cellular processes, including the regulation of cell growth, migration, and apoptosis.[1][3][4] Dysregulation of MST3 has been linked to the progression of high-grade tumors, making it a compelling target for anti-cancer therapeutics.[3][4] this compound has demonstrated high cellular potency against MST3 with a reported EC50 value of 106 nM.[1][3][4][5]

Effects on Cell Proliferation

Initial studies have shown that this compound can significantly impact the proliferation of cancer cells. In a study involving the human colorectal carcinoma cell line HCT116, treatment with 10 µM of this compound for 72 hours resulted in a decrease in the normalized cell count to less than 30%.[6] While this compound showed no significant effect on cell viability at a concentration of 1 µM over 48 hours, the time-dependent and dose-dependent reduction at higher concentrations points to a potent anti-proliferative effect.[6]

Further investigation into the mechanism of proliferation inhibition was carried out using a Fluorescence Ubiquitination Cell Cycle Indicator (FUCCI) assay. This assay allows for the real-time visualization of the cell cycle phases. The primary research article by Amrhein et al. (2023) is expected to contain detailed quantitative data from these assays, providing a clearer picture of how this compound interferes with cell cycle progression.

Quantitative Data on Cell Proliferation

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| This compound | HCT116 | Cell Viability | Normalized Cell Count | <30% at 10 µM after 72h | [6] |

| This compound | - | FUCCI | Cell Cycle Arrest | Data pending full publication access | - |

Induction of Apoptosis

The role of MST3 in the regulation of apoptosis suggests that its inhibition by this compound could be a key mechanism of its anti-cancer activity.[3][4] While direct quantitative data on this compound-induced apoptosis (e.g., from Annexin V or caspase activation assays) is anticipated from the primary research publication, the observed reduction in cell viability at higher concentrations is indicative of induced cell death. The primary publication is expected to provide detailed insights into the pro-apoptotic effects of this compound.

Signaling Pathways

The inhibitory action of this compound on MST3 is expected to modulate downstream signaling pathways involved in cell proliferation and apoptosis. A proposed mechanism of action is depicted in the following signaling pathway diagram.

Caption: Proposed signaling pathway of this compound action.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following are anticipated methodologies based on standard laboratory practices and information from related studies. The definitive protocols will be found within the primary publication by Amrhein et al.

Cell Viability Assay

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.

Workflow:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for specified time points (e.g., 24, 48, 72 hours).

-

Reagent Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Caption: Workflow for a typical cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis.

Workflow:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the stained cells using a flow cytometer.

-

Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (Annexin V and PI negative).

Caption: Workflow for an Annexin V/PI apoptosis assay.

NanoBRET™ Target Engagement Assay

This assay is used to determine the potency of a compound in engaging its target protein within living cells.

Workflow:

-

Cell Transfection: Co-transfect cells with plasmids encoding the target protein (MST3) fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same protein.

-

Cell Plating: Plate the transfected cells in a multi-well plate.

-

Compound Addition: Add serial dilutions of the test compound (this compound).

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

Signal Measurement: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

-

Data Analysis: Calculate the BRET ratio and determine the EC50 value.

Caption: General workflow for a NanoBRET™ assay.

Conclusion and Future Directions

This compound represents a promising new tool for investigating the role of MST3 in cancer biology and a potential lead compound for the development of novel anti-cancer therapies. Its high selectivity and potency in inhibiting cell proliferation make it a subject of significant interest. The full disclosure of quantitative data and detailed experimental protocols from the primary research publication will be instrumental in guiding future preclinical and clinical development of this compound and other selective MST3 inhibitors. Further research is warranted to fully elucidate the downstream signaling consequences of MST3 inhibition by this compound and to evaluate its efficacy in a broader range of cancer models.

References

- 1. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. eubopen.org [eubopen.org]

JA310: A Macrocyclic Inhibitor of MST3 with Therapeutic Potential in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of JA310, a novel, potent, and highly selective macrocyclic inhibitor of Mammalian Sterile 20-like kinase 3 (MST3). The dysregulation of MST3, a member of the mammalian sterile 20-like serine/threonine kinase family, has been implicated in the progression of high-grade tumors, making it a compelling target for anti-cancer drug development.[1][2][3][4][5] this compound has emerged as a first-in-class chemical probe to explore the therapeutic utility of MST3 inhibition.[6][7][8] This document details the mechanism of action, selectivity profile, and cellular activity of this compound, presenting key quantitative data and experimental methodologies to support further research and development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the potency, selectivity, and cellular effects of this compound.

Table 1: In Vitro and Cellular Potency

| Target | Assay Type | Parameter | Value | Reference |

| MST3 | NanoBRET™ Assay (intact cells) | EC50 | 106 nM | [1][3][5][7][9][10][11] |

| MST3 | NanoBRET™ Assay (permeabilized cells) | EC50 | 76 nM | [12] |

| MST4 | NanoBRET™ Assay (intact cells) | EC50 | 1.4 µM | [1][3][5][7][9][10][11] |

Table 2: Kinase Selectivity Profile

| Parameter | Assay Platform | Details | Result | Reference |

| Selectivity Score (S40) | Radiometric Kinase Assay | Screened against 340 wild-type kinases at 1 µM | 0.012 | [1] |

| Off-Target Inhibition | KINOMEscan | Screened against 468 recombinant human protein kinases at 1 µM | Excellent selectivity | [7] |

Table 3: Cellular Effects

| Assay | Cell Line | Concentration | Observation | Reference |

| Cell Cycle Analysis | Not specified | 1 µM | Slight increase of cells in G1 phase | [12] |

| Cell Cycle Analysis | Not specified | > 1 µM | S-phase arrest | [12] |

| Cytotoxicity | Not specified | Not specified | No general cytotoxicity after 24h; decrease in cell count after 72h | [12] |

| Metabolic Stability | Activated liver microsomes (rat) | Not specified | Metabolically stable | [13] |

Mechanism of Action and Signaling Pathway

This compound is a Type I kinase inhibitor that functions by binding to the ATP pocket of MST3 in an orthosteric fashion.[12] This binding event is notable for inducing large-scale structural rearrangements within the kinase, specifically affecting the glycine-rich loop, the αC helix, and the activation loop.[2][3][5][7] This unique binding mode contributes to its high potency and selectivity.[4][8] MST3 itself is involved in regulating critical cellular processes such as cell growth, proliferation, apoptosis, and autophagy.[2][5][10] By inhibiting MST3, this compound disrupts these signaling cascades, which are often hijacked in cancer to promote tumorigenesis.

Caption: this compound inhibits MST3, blocking downstream oncogenic signaling.

Experimental Protocols

Detailed methodologies for the key experiments cited in this document are provided below.

Cellular Target Engagement (NanoBRET™ Assay)

This assay quantitatively measures the binding of this compound to MST3 and MST4 in living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to detect protein-ligand engagement. The target kinase (MST3/MST4) is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase is added. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound (this compound) that competes with the tracer for binding will disrupt BRET in a dose-dependent manner.

-

Protocol Outline:

-

Cell Culture: HEK293 cells are transiently transfected with plasmids encoding the NanoLuc®-MST3 or NanoLuc®-MST4 fusion proteins.

-

Assay Preparation: Transfected cells are harvested, resuspended in Opti-MEM® I Reduced Serum Medium, and plated into 96-well plates.

-

Compound Addition: this compound is serially diluted and added to the wells.

-

Tracer and Substrate Addition: The fluorescent tracer and NanoBRET™ Nano-Glo® Substrate are added.

-

Signal Detection: The plate is read on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.

-

Data Analysis: The BRET ratio is calculated (acceptor emission/donor emission) and plotted against the logarithm of the inhibitor concentration. EC50 values are determined using a sigmoidal dose-response curve fit.

-

Kinome-wide Selectivity Profiling

This experiment assesses the specificity of this compound by screening it against a large panel of human kinases.

-

Principle: A radiometric assay (e.g., Reaction Biology Corp) or a binding assay (e.g., KINOMEscan™) is used to measure the ability of this compound to inhibit the activity or binding of a broad range of kinases.

-

Protocol Outline (Radiometric Example):

-

Reaction Setup: A reaction mixture is prepared containing a specific kinase from the panel, a corresponding substrate peptide, ATP (including radioactive γ-³³P-ATP), and the necessary cofactors in a multi-well plate.

-

Inhibitor Addition: this compound is added to the wells at a fixed concentration (e.g., 1 µM).

-

Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for substrate phosphorylation.

-

Reaction Termination: The reaction is stopped by spotting the mixture onto a filter membrane, which captures the phosphorylated substrate.

-

Washing and Detection: The membrane is washed to remove unincorporated γ-³³P-ATP. The amount of radioactivity remaining on the filter, corresponding to the level of kinase activity, is measured using a scintillation counter.

-

Data Analysis: The percent inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). The results are often visualized as a dendrogram or a selectivity score is calculated.

-

X-ray Crystallography of MST3-JA310 Complex

This method determines the three-dimensional structure of this compound bound to its target, providing insight into its binding mode.[8]

-

Principle: A high-quality crystal of the MST3 protein in complex with this compound is grown and then diffracted using an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein-ligand complex can be determined.

-

Protocol Outline:

-

Protein Expression and Purification: The kinase domain of human MST3 is expressed (e.g., in Escherichia coli) and purified to high homogeneity.

-

Complex Formation: The purified MST3 protein is incubated with a molar excess of this compound.

-

Crystallization: The MST3-JA310 complex is subjected to crystallization screening using various precipitants, buffers, and additives. Vapor diffusion (sitting or hanging drop) is a common method.

-

Data Collection: A suitable crystal is cryo-cooled and mounted on a goniometer. X-ray diffraction data are collected at a synchrotron source.

-

Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known kinase structure as a search model. The model is then refined against the experimental data to yield the final atomic coordinates of the complex.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. JA-310 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 6. [PDF] Development of Selective Pyrido[2,3-d]pyrimidin-7(8H)-one-Based Mammalian STE20-Like (MST3/4) Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound | Structural Genomics Consortium [thesgc.org]

- 13. researchgate.net [researchgate.net]

The Impact of JA310 on Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the effects of JA310, a potent and selective inhibitor of Mammalian Sterile 20-like Kinase 3 (MST3), on cytoskeletal dynamics. The regulation of the cytoskeleton is a critical process in numerous cellular functions, including cell migration, proliferation, and morphology. Disruptions in these dynamics are implicated in various pathologies, notably cancer. This compound, through its targeted inhibition of MST3, offers a promising tool for investigating and potentially modulating these processes. This document details the underlying signaling pathways, provides comprehensive experimental protocols for assessing the impact of this compound, and presents quantitative data from relevant studies to facilitate further research and drug development efforts.

Introduction to this compound and Cytoskeletal Dynamics

The cytoskeleton, a complex network of protein filaments including actin and microtubules, provides structural support to cells and is fundamental to a wide array of cellular processes. The dynamic remodeling of the cytoskeleton is tightly regulated by a complex web of signaling pathways. One such regulator is the serine/threonine kinase MST3.

This compound has emerged as a highly selective chemical probe for MST3, exhibiting a high cellular potency with an EC50 of 106 nM[1]. Its mechanism of action in the context of cytoskeletal dynamics is indirect, primarily through the inhibition of the Cdk5-MST3-RhoA signaling axis. Understanding the impact of this compound on this pathway provides valuable insights into the intricate regulation of the cytoskeleton and presents opportunities for therapeutic intervention.

The Cdk5-MST3-RhoA Signaling Pathway

The primary mechanism by which this compound influences cytoskeletal dynamics is through the inhibition of MST3, a key component of a signaling cascade that ultimately regulates the activity of Rho GTPases. These small GTPases, particularly RhoA and Cdc42, are master regulators of the actin cytoskeleton.

-

Upstream Regulation: Cyclin-dependent kinase 5 (Cdk5) acts as an upstream kinase, phosphorylating and activating MST3.

-

MST3 Activity: Activated MST3, in turn, phosphorylates and inactivates RhoA, a key driver of actin stress fiber formation and cell contraction.

-

Downstream Effects: By inhibiting MST3, this compound prevents the inactivation of RhoA, leading to alterations in actin polymerization, cell morphology, and migration. MST3 has also been shown to influence Cdc42 activity, which is involved in the formation of filopodia and lamellipodia.

The following diagram illustrates the logical flow of this signaling pathway.

Quantitative Analysis of this compound's Impact

While specific quantitative data on the direct effects of this compound on cytoskeletal parameters are still emerging, the following table summarizes the expected outcomes based on its potent inhibition of MST3. The data presented are representative of findings from studies involving MST3 inhibition through various methods, such as siRNA or other small molecule inhibitors.

| Parameter | Assay Type | Expected Effect of this compound (MST3 Inhibition) | Reference |

| MST3 Kinase Activity | In vitro Kinase Assay | Potent Inhibition (IC50 values in the nanomolar range) | [1] |

| Cellular MST3 Activity | NanoBRET™ Target Engagement | High cellular potency (EC50 = 106 nM) | [1] |

| F-actin/G-actin Ratio | Western Blot of Fractionated Lysates | Increase in F-actin content | [2] |

| RhoA Activity | RhoA Pull-down Assay | Increased levels of active (GTP-bound) RhoA | [3] |

| Cdc42 Activity | Cdc42 Pull-down Assay | Altered Cdc42 activity | [4] |

| Cell Migration | Wound Healing (Scratch) Assay or Transwell Assay | Inhibition of cell migration | [5] |

| Cell Morphology | Immunofluorescence Microscopy | Increased stress fiber formation, altered cell spreading | [5] |

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects on cytoskeletal dynamics, this section provides detailed protocols for key experiments.

MST3 Kinase Assay (In Vitro)

This protocol is for determining the direct inhibitory effect of this compound on MST3 kinase activity.

Materials:

-

Recombinant active MST3 enzyme

-

Kinase reaction buffer (e.g., 40 mM MOPS, pH 7.0, 1 mM EDTA)

-

MST3 peptide substrate (e.g., PKCtide)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound (dissolved in DMSO)

-

Phosphoric acid

-

P81 phosphocellulose paper or filtermat

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, MST3 substrate, and recombinant MST3 enzyme in a microcentrifuge tube or 96-well plate.

-

Add this compound at various concentrations (and a DMSO vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

F-actin to G-actin Ratio Determination

This protocol allows for the quantification of changes in the ratio of filamentous (F-actin) to globular (G-actin) actin within cells treated with this compound.

Materials:

-

Cultured cells

-

This compound

-

F-actin stabilization buffer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-actin antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control for the desired time.

-

Lyse the cells in F-actin stabilization buffer.

-

Separate the F-actin from the G-actin by ultracentrifugation (e.g., 100,000 x g for 1 hour). The F-actin will be in the pellet, and the G-actin will be in the supernatant.

-

Carefully collect the supernatant (G-actin fraction).

-

Resuspend the pellet in a depolymerizing buffer to solubilize the F-actin.

-

Resolve equal amounts of protein from the G-actin and F-actin fractions by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a Western blot using an anti-actin antibody.

-

Quantify the band intensities using densitometry to determine the F-actin/G-actin ratio.

RhoA/Cdc42 Activation Assay (Pull-down)

This assay measures the levels of active, GTP-bound RhoA or Cdc42 in cells.

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer

-

Rhotekin-RBD beads (for RhoA) or PAK-PBD beads (for Cdc42)

-

SDS-PAGE and Western blotting reagents

-

Anti-RhoA or anti-Cdc42 antibody

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate the cell lysates with Rhotekin-RBD or PAK-PBD beads, which specifically bind to the GTP-bound (active) form of the respective GTPase.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody specific for RhoA or Cdc42.

-

Quantify the band intensity to determine the relative amount of active GTPase. A fraction of the total cell lysate should also be run on the gel to normalize for the total amount of the GTPase.

Immunofluorescence Staining of the Cytoskeleton

This protocol is for visualizing the effects of this compound on the actin cytoskeleton and microtubules.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., BSA in PBS)

-

Phalloidin conjugated to a fluorophore (for F-actin)

-

Primary antibody against α-tubulin (for microtubules)

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound or vehicle control.

-

Fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate with fluorescently labeled phalloidin and the primary antibody against α-tubulin.

-

Wash the coverslips.

-

Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the coverslips.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the cytoskeleton using a fluorescence microscope.

Conclusion and Future Directions

This compound is a valuable research tool for dissecting the role of MST3 in regulating cytoskeletal dynamics. Its high selectivity and cellular potency make it superior to less specific inhibitors or genetic knockdown approaches, which may have off-target effects or compensatory mechanisms. The indirect mechanism of action, through the Cdk5-MST3-RhoA pathway, highlights a crucial signaling node in the control of cell morphology and motility.

Future research should focus on leveraging this compound to further elucidate the downstream effectors of MST3 in various cellular contexts. Quantitative proteomics and phosphoproteomics studies in the presence of this compound could identify novel substrates of MST3 and provide a more comprehensive understanding of its role in cytoskeletal regulation. Furthermore, the therapeutic potential of targeting the MST3 pathway in diseases characterized by aberrant cytoskeletal dynamics, such as cancer metastasis, warrants further investigation. This technical guide provides the foundational knowledge and experimental framework to pursue these exciting avenues of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of F/G-actin ratio and actin turn-over rate on NADPH oxidase activity in microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Requirement of RhoA activity for increased nuclear factor kappaB activity and PC-3 human prostate cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. F- and G-actin concentrations in lamellipodia of moving cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The JAK/STAT3 signalling pathway regulated angiogenesis in an endothelial cell/adipose‐derived stromal cell co‐culture, 3D gel model - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of JA310: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive summary of the initial in vitro characterization of the novel compound JA310. The following sections detail the experimental methodologies, present key quantitative data in a structured format, and visualize the elucidated signaling pathways and workflows. This guide is intended to offer a thorough understanding of the foundational preclinical assessment of this compound, serving as a critical resource for ongoing and future research and development efforts.

Biochemical Assays

Target Binding Affinity

The initial biochemical assessment of this compound focused on quantifying its binding affinity to its designated molecular target. A radioligand binding assay was employed to determine the dissociation constant (Kd), a key parameter indicating the potency of the interaction between this compound and its target.

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Target: A purified preparation of the target protein was obtained and diluted to a final concentration of 10 nM in a binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

-

Radioligand: A tritiated version of a known high-affinity ligand for the target was used as the radioligand.

-

Competition Assay: A constant concentration of the radioligand (1 nM) was incubated with varying concentrations of this compound (ranging from 0.1 nM to 100 µM) and the target protein.

-

Incubation: The reaction mixtures were incubated for 2 hours at room temperature to allow for the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through a GF/C glass fiber filter using a cell harvester. The filters were washed three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The amount of bound radioligand trapped on the filters was quantified by liquid scintillation counting.

-

Data Analysis: The data were analyzed using non-linear regression to fit a one-site competition binding curve and determine the IC50 value. The Kd was then calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its known dissociation constant.

Data Summary: Binding Affinity of this compound

| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |

| This compound | Target X | Radioligand Binding | 15.2 | 7.8 |

Enzyme Inhibition Assay

To further characterize the functional consequences of this compound binding to its target, an enzyme inhibition assay was conducted. This assay measured the ability of this compound to inhibit the catalytic activity of the target enzyme.

Experimental Protocol: Enzyme Inhibition Assay

-

Enzyme and Substrate: The target enzyme was diluted to a final concentration of 2 nM in an assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT). A fluorogenic substrate specific for the enzyme was used.

-

Inhibitor Concentrations: this compound was serially diluted to final concentrations ranging from 0.1 nM to 100 µM.

-

Assay Procedure: The enzyme was pre-incubated with the various concentrations of this compound for 30 minutes at room temperature. The reaction was initiated by the addition of the substrate.

-

Detection: The fluorescence intensity was measured every minute for 60 minutes using a microplate reader with excitation and emission wavelengths of 340 nm and 460 nm, respectively.

-

Data Analysis: The initial reaction rates were calculated from the linear portion of the fluorescence versus time curves. The percent inhibition was calculated relative to a DMSO control. The IC50 value was determined by fitting the percent inhibition data to a four-parameter logistic equation.

Data Summary: Enzyme Inhibition by this compound

| Compound | Target Enzyme | Assay Type | IC50 (nM) |

| This compound | Target X | Fluorogenic | 25.8 |

Cell-Based Assays

Cell Viability Assay

The effect of this compound on the viability of a relevant cancer cell line was assessed to determine its cytotoxic potential.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Seeding: The cancer cell line was seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with a serial dilution of this compound (ranging from 0.01 µM to 100 µM) for 72 hours.

-

Assay Procedure: After the incubation period, the plates were equilibrated to room temperature. CellTiter-Glo® reagent was added to each well, and the contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

-

Luminescence Measurement: The plates were incubated at room temperature for an additional 10 minutes to stabilize the luminescent signal. The luminescence was then read using a microplate reader.

-

Data Analysis: The luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells, was used to calculate the percentage of cell viability relative to a DMSO-treated control. The GI50 (concentration for 50% growth inhibition) was determined by fitting the data to a dose-response curve.

Data Summary: Cell Viability in Response to this compound

| Compound | Cell Line | Assay Type | GI50 (µM) |

| This compound | Cancer Cell Line Y | CellTiter-Glo® | 1.2 |

Signaling Pathway Analysis

To elucidate the mechanism of action of this compound, a western blot analysis was performed to investigate its effect on a key downstream signaling pathway.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment and Lysis: Cancer Cell Line Y was treated with this compound (1 µM) for various time points (0, 15, 30, 60, 120 minutes). After treatment, the cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk in TBST and then incubated overnight with primary antibodies against the phosphorylated and total forms of the downstream signaling protein.

-

Detection: After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities were quantified using image analysis software.

Methodological & Application

Application Notes and Protocols for JA310 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

JA310 is a potent and highly selective chemical probe for Mammalian Sterile 20-like Kinase 3 (MST3). MST3 is a serine/threonine kinase implicated in a variety of cellular processes, including cell proliferation, migration, and apoptosis.[1] Dysregulation of MST3 has been linked to several cancers, making it a compelling target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, apoptosis, and MST3 signaling.

Data Presentation

The anti-proliferative effects of this compound have been characterized in human colorectal carcinoma cells (HCT116). The following table summarizes the observed effects on cell viability.

| Cell Line | Compound | Time Point | Concentration | Effect on Cell Viability |

| HCT116 | This compound | 48 hours | 1 µM | No significant effect |

| HCT116 | This compound | 72 hours | 10 µM | >70% decrease in cell count |

Note: The provided data is based on available research.[1] Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions. A recommended starting concentration for cell-based assays is 1 µM, with a range up to 10 µM.[1]

Signaling Pathway

This compound exerts its biological effects by inhibiting the kinase activity of MST3. MST3 is a component of the germinal center kinase (GCK) family and is known to regulate several downstream signaling pathways that are crucial for cell growth and survival. Inhibition of MST3 by this compound is expected to modulate these pathways, leading to effects on cell proliferation and apoptosis.

Caption: MST3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

General Handling and Storage of this compound

-

Storage: Store this compound as a solid at -20°C in the dark.

-

Dissolution: For cell culture experiments, prepare a stock solution in an appropriate solvent like DMSO.

-

Working Solutions: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell proliferation and viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound and a vehicle control for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation method.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis for MST3 Signaling

This protocol is used to investigate the effect of this compound on the phosphorylation of downstream targets of MST3.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-NDR1/2, anti-total-NDR1/2, anti-p21, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and transfer membranes

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.

Experimental Workflow Diagram

Caption: General Experimental Workflow for this compound.

References

Determining the Optimal Concentration of JA310 for Cellular and Biochemical Assays

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

JA310 is a potent and highly selective chemical probe for the mammalian STE20-like protein kinase 3 (MST3), also known as STK24.[1] It exhibits a cellular EC50 of 106 nM for MST3.[1] As a critical component of cellular signaling pathways, including the Hippo pathway, MST3 is implicated in cell proliferation, migration, and apoptosis.[2][3][4] Understanding the optimal concentration of this compound is paramount for accurate and reproducible results in various biochemical and cell-based assays. These application notes provide detailed protocols for determining the optimal concentration of this compound and for utilizing it in key assays to probe MST3 function.

Data Presentation

Table 1: In Vitro and Cellular Potency of this compound

| Assay Type | Target | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | MST3 | Kd | 115 nM | [5] |

| NanoBRET™ Target Engagement (Intact Cells) | MST3 | EC50 | 106 nM | [1][6] |

| NanoBRET™ Target Engagement (Lysed Cells) | MST3 | EC50 | 76 nM | [6] |

| NanoBRET™ Target Engagement (Intact Cells) | MST4 | EC50 | 1431 nM | [6] |

| Radiometric Kinase Assay | MST3 | % Residual Activity @ 1µM | 13.5% | [6] |

| Radiometric Kinase Assay | MST4 | % Residual Activity @ 1µM | 18.0% | [6] |

| Differential Scanning Fluorimetry (DSF) | MST3 | ΔTm | 7.5 K | [6] |

Table 2: Recommended Concentration Ranges for Various Assays

| Assay Type | Recommended Starting Concentration | Concentration Range | Key Considerations |

| Radiometric Kinase Assay | 100 nM | 1 nM - 10 µM | Determine IC50; ATP concentration can influence potency.[7] |

| NanoBRET™ Target Engagement | 100 nM | 1 nM - 10 µM | Recommended to use a concentration no higher than 1 µM for cell-based assays to distinguish between MST3 and MST4 effects.[8] |

| Cellular Thermal Shift Assay (CETSA) | 1 µM | 100 nM - 10 µM | Optimal concentration may vary based on cell type and permeability. |

| Cell-Based Phenotypic Assays | 1 µM | 100 nM - 10 µM | Monitor for off-target effects and cytotoxicity at higher concentrations. This compound showed no cytotoxicity at 1 µM for 48h in HCT116 cells.[6] |

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for MST3 Activity

This protocol is designed to measure the enzymatic activity of MST3 by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Recombinant human MST3 enzyme

-

Myelin Basic Protein (MBP) substrate[1]

-

This compound

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

10 mM ATP stock solution

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer to the desired final concentrations (e.g., 1 nM to 10 µM).

-

Prepare kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing Kinase Assay Buffer, recombinant MST3 enzyme, and MBP substrate.

-

Initiate the reaction: Add the diluted this compound or DMSO (vehicle control) to the reaction mix. Pre-incubate for 10 minutes at 30°C.

-

Start the phosphorylation: Add [γ-³²P]ATP to a final concentration of 10 µM to initiate the kinase reaction.[9]

-

Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction: Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[10]

-

Quantify: Measure the incorporated radioactivity using a scintillation counter.

-

Data analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol measures the binding of this compound to MST3 within living cells.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-MST3 fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Tracer

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

White, 96-well assay plates

-

Luminometer capable of measuring donor and acceptor luminescence

Procedure:

-

Transfection: Transfect HEK293 cells with the NanoLuc®-MST3 fusion plasmid according to the manufacturer's protocol.

-

Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates.

-

Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound or vehicle to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

-

Tracer Addition: Add the NanoBRET™ Tracer to all wells at the recommended concentration.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Measurement: Immediately measure the donor (460 nm) and acceptor (618 nm) luminescence using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Determine the EC₅₀ value by plotting the NanoBRET™ ratio against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of this compound by measuring its effect on the thermal stability of MST3 in intact cells.[11][12]

Materials:

-

Cell line endogenously expressing MST3

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Protease inhibitor cocktail

-

Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

-

Equipment for heat treatment (e.g., PCR cycler, heating block)

-

SDS-PAGE and Western blotting reagents

-

Anti-MST3 antibody

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS containing this compound or vehicle.

-

Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-